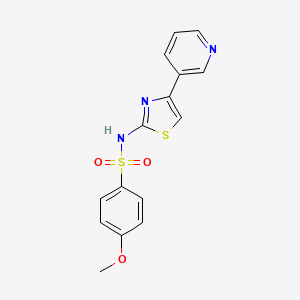
4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a pyridinyl group, and a thiazolyl group attached to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The resulting thiazole intermediate is then further functionalized with the pyridinyl and methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has shown promise in various bioassays, indicating potential antibacterial, antifungal, and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs to treat various diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
4-Methoxy-N-(4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)benzenesulfonamide
Uniqueness: 4-Methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-21-12-4-6-13(7-5-12)23(19,20)18-15-17-14(10-22-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTKFLADILEPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
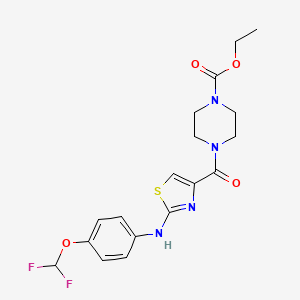
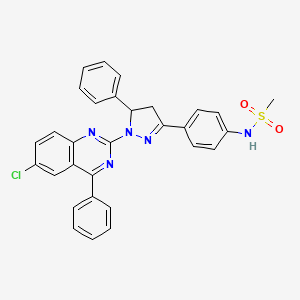
![4-{[4-Amino-3-(trifluoromethyl)-1h-pyrazol-1-yl]methyl}-n-(cyanomethyl)-n-methylbenzamide](/img/structure/B2948010.png)
![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)
![ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate](/img/structure/B2948013.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2948014.png)

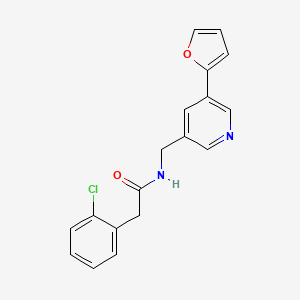
![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)
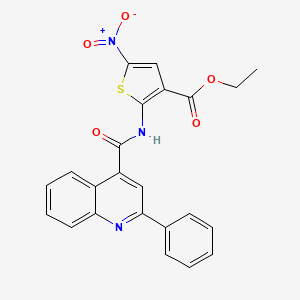
![4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2948023.png)
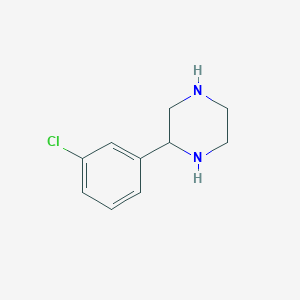
![N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2948025.png)
